![molecular formula C12H15N3OS B1478578 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol CAS No. 2098031-24-2](/img/structure/B1478578.png)
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol
Overview
Description
“(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” is a chemical compound that can be used for pharmaceutical testing . It is a type of thiazolo[5,4-b]pyridine, a class of compounds that have been found to have potent inhibitory activity .
Synthesis Analysis
Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances in moderate to good yields . A one-pot synthesis method has been described for the preparation of related compounds .
Molecular Structure Analysis
The molecular structure of “(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridines have been found to show potent inhibitory activity . The structure-activity relationships (SAR) study showed that certain functionalities were important for this inhibitory activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” can be determined using techniques such as NMR and HRMS .
Scientific Research Applications
Synthesis of Novel Derivatives
The compound has been utilized in the synthesis of new series of 1,3-thiazole, pyrano [2,3-d]thiazole, and 4,5-dihydrothiazolo [4,5-b]pyridine derivatives. These derivatives have potential applications in various fields including medicinal chemistry and material science .
Overcoming Drug Resistance
Thiazolo[5,4-b]pyridine derivatives have been studied for their potential to overcome drug resistance in cancer treatments. Specifically, they have been designed to overcome resistance to c-KIT inhibitors like imatinib .
Anticancer Agents
Derivatives of thiazolo[5,4-b]pyridine have been synthesized as potential anticancer agents. These compounds have shown significant clinical diversity and activity against cancer cells .
Design and Synthesis of Analogues
Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These analogues are prepared from commercially available substances and have potential therapeutic applications .
Green Chemistry Applications
The compound has been used in green chemistry as a solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles. This application highlights its role in promoting environmentally friendly chemical processes .
Mechanism of Action
Target of Action
The compound contains a thiazolo[5,4-b]pyridine moiety, which is a biologically relevant purine bioisostere . Compounds with this structure have been reported to interact with a wide range of receptor targets .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to impact various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Related compounds have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
properties
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-8-9-3-6-15(7-4-9)12-14-10-2-1-5-13-11(10)17-12/h1-2,5,9,16H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBWJJOXRVNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(S2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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